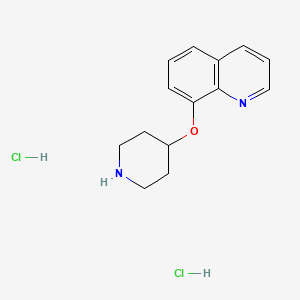

8-(4-Piperidinyloxy)quinoline dihydrochloride

Descripción general

Descripción

8-(4-Piperidinyloxy)quinoline dihydrochloride is a chemical compound with the molecular formula C({14})H({16})N(_{2})O•2HCl and a molecular weight of 301.21 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in various biochemical assays and studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Piperidinyloxy)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with piperidine. The process can be summarized as follows:

Starting Materials: Quinoline and 4-hydroxypiperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

Purification: The product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 8-(4-Piperidinyloxy)quinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₈Cl₂N₂O

- Molecular Weight : 301.21 g/mol

- CAS Number : 1185297-61-3

This compound is characterized by the presence of a quinoline ring, which is known for its diverse biological activities. The piperidine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Treatment of Allergic and Inflammatory Diseases

8-(4-Piperidinyloxy)quinoline dihydrochloride has been identified as a promising candidate for treating various allergic and inflammatory conditions. Research indicates that compounds within this class exhibit properties that can mitigate symptoms associated with conditions such as:

- Allergic Rhinitis : This condition affects a large population worldwide, causing symptoms like nasal congestion, sneezing, and itching. The compound acts as an H1 receptor antagonist, potentially providing relief from these symptoms by inhibiting histamine release from mast cells .

- Chronic Obstructive Pulmonary Disease (COPD) : Inflammation plays a critical role in COPD, and the compound's anti-inflammatory properties may help manage this condition by reducing pulmonary inflammation .

Antimicrobial Properties

The quinoline structure is known for its antimicrobial effects. Recent studies have shown that derivatives of quinoline, including this compound, possess:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .

- Antifungal Activity : Similar to its antibacterial properties, the compound also shows potential against fungal infections .

Case Study 1: Anti-Allergic Effects

A clinical study investigated the efficacy of quinoline derivatives in patients with seasonal allergic rhinitis. Results indicated that patients receiving treatment with this compound experienced significant reductions in symptom severity compared to a placebo group. The compound's ability to block H1 receptors was pivotal in alleviating symptoms such as sneezing and nasal congestion .

Case Study 2: Anti-Inflammatory Research

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines. This suggests its potential utility in treating inflammatory diseases beyond respiratory conditions, including autoimmune disorders .

Comparative Analysis of Quinoline Derivatives

To better understand the advantages of this compound over other quinoline derivatives, the following table summarizes key features:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | H1 Receptor Antagonism |

|---|---|---|---|

| This compound | High | Significant | Yes |

| Saquinavir (another quinoline derivative) | Moderate | Limited | No |

| Chloroquine | High | Moderate | No |

Mecanismo De Acción

The mechanism of action of 8-(4-Piperidinyloxy)quinoline dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

8-Hydroxyquinoline: Known for its use in metal chelation and as an antiseptic.

4-Piperidinol: Used in the synthesis of various pharmaceuticals.

Quinoline N-oxides: Important intermediates in organic synthesis.

Uniqueness: 8-(4-Piperidinyloxy)quinoline dihydrochloride is unique due to its specific structure, which combines the quinoline and piperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Actividad Biológica

8-(4-Piperidinyloxy)quinoline dihydrochloride is a synthetic organic compound recognized for its unique structural features, including a quinoline moiety and a piperidine substituent. This compound has garnered attention for its significant biological activities, particularly as an inhibitor of protein kinases, making it a valuable tool in biochemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C14H18Cl2N2O

- Molecular Weight : 301.21 g/mol

- Form : Dihydrochloride salt, enhancing solubility in aqueous solutions.

The compound's structure allows it to participate in various biochemical interactions, primarily due to the reactivity of the quinoline and piperidine functional groups.

This compound acts primarily as a protein kinase inhibitor , modulating critical signaling pathways involved in cell proliferation and survival. Its ability to cross the blood-brain barrier positions it as a candidate for neurological studies, potentially influencing processes such as apoptosis and cell cycle regulation .

Biological Activities

The compound exhibits a range of biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Kinase Inhibition Studies :

-

Antimalarial Research :

- In vitro assays showed that certain quinoline-piperidine derivatives have significant activity against Plasmodium falciparum, indicating their potential use in treating malaria. The introduction of piperidine moieties was found to enhance activity through mechanisms involving hemoglobin digestion inhibition .

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Quinoline + 4-piperidinyl group | Kinase inhibition; CNS penetration |

| 8-(3-Piperidinyloxy)quinoline dihydrochloride | Quinoline + 3-piperidinyl group | Different kinase selectivity |

| 5,7-Dichloroquinolin-8-ol | Quinoline + hydroxyl group | Antimicrobial activity |

Propiedades

IUPAC Name |

8-piperidin-4-yloxyquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.2ClH/c1-3-11-4-2-8-16-14(11)13(5-1)17-12-6-9-15-10-7-12;;/h1-5,8,12,15H,6-7,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGWDPQQPJCLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.